![molecular formula C5H8N2O2 B563356 N-Acetylethylene Urea-d4 CAS No. 1189701-94-7](/img/structure/B563356.png)
N-Acetylethylene Urea-d4
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Overview
Description
N-Acetylethylene Urea-d4 is a stable isotope . Its IUPAC name is 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one . The CAS Registry number is 1189701-94-7 .
Molecular Structure Analysis
The molecular formula of N-Acetylethylene Urea-d4 is C5H8N2O2 . The molecular weight is 132.15 .Physical And Chemical Properties Analysis
N-Acetylethylene Urea-d4 is a solid . It is soluble in acetonitrile and methanol .Scientific Research Applications
Research on Urea Derivatives
Model Systems for Aggregation Phenomena :
- A study designed an N,N′-diphenyl urea model system to understand aggregation phenomena in poly(phenyleneethynylenes) (PPEs), highlighting how modifications in urea derivatives can mimic aggregated states of PPEs, affecting their fluorescence quantum yield significantly (Ricks et al., 2004).
Biodegradation of Urea Derivatives :
- Research on the biodegradation of methylene urea (MU) by activated sludge demonstrated that MU, a slow-release fertilizer, can be efficiently broken down, thereby reducing environmental impacts and increasing nitrogen use efficiency (Yang et al., 2016).
Conformational Behavior of Polymers :
- A study investigated the effect of urea on the conformational behavior of poly(N-isopropylacrylamide) (PNIPAM) in aqueous solutions, providing insights into how urea interactions affect polymer properties (Fang et al., 2001).
Dialysis Application Membranes :
- Research on cellulose acetate-based polymeric membranes for dialysis operations explored the effects of various solvents on membrane performance, indicating the potential for improving dialysis through chemical modification (Waheed & Hussain, 2017).
Slow-Release Nitrogen Fertilizers :
- A study on dimethylolurea (DMU) as a slow-release nitrogen source demonstrated its effectiveness in mitigating nitrogen leaching and enhancing crop production, highlighting the agricultural applications of modified urea compounds (Yang et al., 2019).
Mechanism of Action
Target of Action
N-Acetylethylene Urea-d4 is a labelled analogue of N-Acetylethyleneurea, which is an impurity of Clonidine . Clonidine is an α2-Adrenergic agonist used for neuropathic pain . Therefore, the primary target of N-Acetylethylene Urea-d4 could be the α2-Adrenergic receptors, similar to Clonidine .
Mode of Action
Given its structural similarity to clonidine, it may interact with α2-adrenergic receptors, leading to a decrease in neuropathic pain .
Biochemical Pathways
As a potential α2-adrenergic agonist, it might influence the noradrenergic system and pain signaling pathways .
Pharmacokinetics
It is soluble in acetonitrile and methanol , which suggests that it may have good bioavailability.
Result of Action
As a potential α2-adrenergic agonist, it might reduce neuropathic pain .
Action Environment
It is recommended to store the compound at 2-8°c , suggesting that temperature could affect its stability.
properties
IUPAC Name |
1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)/i2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWACYUTERPMBM-RRVWJQJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(=O)N1)C(=O)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675523 |
Source
|
Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189701-94-7 |
Source
|
Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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